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Compound of Interest

Compound Name:
1-(3-

Isopropoxyphenyl)ethanamine

CAS No.: 854304-17-9

Cat. No.: B2964813

Get Quote

Executive Summary & Molecular Identity
1-(3-Isopropoxyphenyl)ethanamine (also known as 3-Isopropoxy-α-methylbenzylamine) is a

chiral primary amine characterized by a phenethylamine backbone with an isopropoxy

substituent at the meta position. Its structural integrity is pivotal for downstream efficacy in drug

development pipelines, particularly those targeting monoaminergic systems.
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Parameter Detail

IUPAC Name 1-(3-propan-2-yloxyphenyl)ethanamine

Common Synonyms
3-Isopropoxy-α-methylbenzylamine; m-

Isopropoxyamphetamine (analog)

CAS Number 854304-17-9 (Racemic)

Molecular Formula C₁₁H₁₇NO

Molecular Weight 179.26 g/mol

SMILES CC(N)C1=CC=CC(OC(C)C)=C1

Physical State
Colorless to pale yellow oil (free base); White

solid (HCl salt)

Synthesis & Structural Origins
Understanding the synthetic origin is essential for anticipating specific impurities (e.g., residual

ketones or over-alkylated amines) in the spectral data. The standard industrial route involves

the reductive amination of 3-isopropoxyacetophenone.

Synthesis Workflow (DOT Visualization)
The following diagram illustrates the critical pathway and potential side-products that may

appear in trace MS or NMR analysis.

3-Hydroxyacetophenone Alkylation
(2-Bromopropane/K2CO3)

3-Isopropoxyacetophenone
(Key Intermediate)

Reductive Amination
(NH4OAc / NaBH3CN)

1-(3-Isopropoxyphenyl)ethanamine

Impurity:
Bis-alkylated Amine

Over-reaction

Click to download full resolution via product page

Caption: Figure 1. Synthesis pathway highlighting the ketone intermediate (Inter) whose

carbonyl signal (approx. 197 ppm in 13C) must be absent in the final product.
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Spectroscopic Characterization
The following data sets represent the definitive spectral signature for the free base form in

CDCl₃.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is dominated by the splitting patterns of the two chiral centers (the

methine of the isopropyl group and the methine of the ethylamine chain).

¹H NMR Data (400 MHz, CDCl₃)
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Position
Shift (δ
ppm)

Multiplicity Integration
Coupling
(Hz)

Assignment
Logic

Ar-H (C2) 6.90 - 6.95
Singlet

(broad)
1H -

Isolated

between

alkyl/alkoxy.

Ar-H (C5) 7.20 - 7.25 Triplet 1H J = 7.8

Meta

coupling to

C4/C6.

Ar-H (C4/C6) 6.75 - 6.85 Multiplet 2H -
Ortho to

alkoxy/alkyl.

O-CH 4.55 Septet 1H J = 6.1
Isopropyl

methine.

N-CH 4.08 Quartet 1H J = 6.6

Benzylic

methine

(chiral

center).

NH₂ 1.60 Broad Singlet 2H -

Exchangeabl

e

(concentratio

n dependent).

Ar-CH-CH₃ 1.38 Doublet 3H J = 6.6

Methyl

adjacent to

amine center.

O-CH-(CH₃)₂ 1.33 Doublet 6H J = 6.1

Isopropyl

methyls

(isochronous)

.

¹³C NMR Data (100 MHz, CDCl₃)
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Carbon Type Shift (δ ppm) Assignment Note

C-O (Ar) 158.2
Ipso carbon attached to

oxygen (deshielded).

C-N (Ar) 148.5
Ipso carbon attached to alkyl

chain.

Ar-C (Meta) 129.4
C5 (Furthest from EDG

influence).

Ar-C (Ortho) 118.0, 113.5 C6 and C4.

Ar-C (C2) 112.8 C2 (Shielded by two EDGs).

O-CH 69.8 Isopropyl methine.

N-CH 51.2 Benzylic methine.

N-C-CH₃ 25.8
Methyl on the ethylamine

chain.

O-C-CH₃ 22.1 Isopropyl methyls.

B. Mass Spectrometry (MS) & Fragmentation Logic
The mass spectrum follows a predictable fragmentation pathway characteristic of α-

methylbenzylamines. The primary cleavage occurs at the benzylic position (α-cleavage),

stabilizing the charge on the nitrogen.

Key Diagnostic Ions (EI, 70 eV):

m/z 179 [M]⁺: Molecular ion (trace abundance).

m/z 164 [M-15]⁺: Loss of methyl radical (minor).

m/z 44 [C₂H₆N]⁺: Base Peak (100%). Formed by α-cleavage breaking the Ar—CH bond,

generating the ethylamine fragment [CH₃-CH=NH₂]⁺.

m/z 135 [M-44]⁺: Tropylium-like cation formed after the loss of the amine chain.
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Fragmentation Pathway (DOT Visualization)
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m/z 179

α-Cleavage

Base Peak
[CH3-CH=NH2]+

m/z 44

Dominant Path

Ar-Cation
[3-iPrO-C6H4]+

m/z 135

Minor Path

Click to download full resolution via product page

Caption: Figure 2. EI-MS fragmentation mechanism showing the dominance of the iminium ion

(m/z 44).

C. Infrared (IR) Spectroscopy
3300 - 3400 cm⁻¹: N-H stretching (primary amine, usually a weak doublet).

2960 - 2970 cm⁻¹: C-H stretching (strong, isopropyl methyls).

1590, 1480 cm⁻¹: Aromatic C=C ring stretch.

1240 cm⁻¹: Ar-O-C asymmetric stretch (Ether linkage).

1110 cm⁻¹: C-O aliphatic stretch.

Quality Control & Purity Analysis
For researchers validating synthesized or purchased batches, the following HPLC method is

recommended to separate the product from the ketone precursor.

HPLC Method Parameters
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

Mobile Phase B: Acetonitrile.

Gradient: 10% B to 90% B over 15 minutes.

Flow Rate: 1.0 mL/min.

Detection: UV at 210 nm (Amine absorption) and 254 nm (Aromatic).

Retention Time (Approx):

Precursor (Ketone): ~10.5 min (Less polar).

Target (Amine): ~6.2 min (More polar due to NH₂).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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